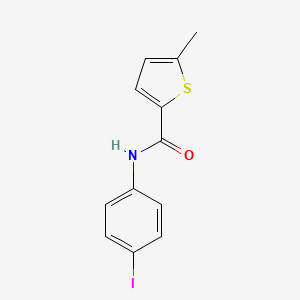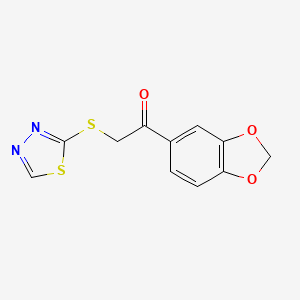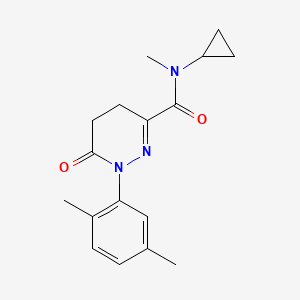![molecular formula C17H23N3O B7534138 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7534138.png)
9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, biochemistry, and medicinal chemistry. This compound is also known as JNJ-40411813 and has been extensively studied for its therapeutic properties.
Wirkmechanismus
The mechanism of action of 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one involves the inhibition of CDK4, which leads to the arrest of the cell cycle at the G1 phase. This, in turn, leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are responsible for the recurrence and metastasis of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one are mainly related to its inhibition of CDK4. This leads to the suppression of cell proliferation and induction of apoptosis in cancer cells. Additionally, this compound has been found to inhibit the growth of cancer stem cells, which are responsible for the recurrence and metastasis of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one in lab experiments include its high potency and selectivity for CDK4 inhibition, which makes it a valuable tool for studying the role of CDK4 in cell cycle regulation and cancer progression. However, the limitations of using this compound include its relatively complex synthesis process and the need for specialized equipment and expertise for its handling and purification.
Zukünftige Richtungen
There are several future directions for the research on 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one. One potential direction is to investigate its potential as a therapeutic agent for various types of cancer, including breast, lung, and pancreatic cancer. Another direction is to study its effects on cancer stem cells and its potential for preventing cancer recurrence and metastasis. Additionally, further research is needed to optimize the synthesis process and improve the scalability of this compound for potential clinical applications.
Synthesemethoden
The synthesis of 9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one involves a multistep process that includes the reaction of 2-bromo-4-methylpyridine with 2-propan-2-ylpyrrolidine, followed by cyclization and oxidation reactions. The final product is obtained after purification by column chromatography and recrystallization.
Wissenschaftliche Forschungsanwendungen
9-Methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one has been extensively studied for its potential therapeutic applications in various fields. It has been found to be a potent inhibitor of cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation and proliferation. This compound has also been studied for its potential anti-cancer properties, as it can induce cell cycle arrest and apoptosis in cancer cells.
Eigenschaften
IUPAC Name |
9-methyl-2-[(2-propan-2-ylpyrrolidin-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O/c1-12(2)15-7-5-8-19(15)11-14-10-16(21)20-9-4-6-13(3)17(20)18-14/h4,6,9-10,12,15H,5,7-8,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPKZJJFJMNBAPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC(=CC2=O)CN3CCCC3C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-benzyl-5-methyl-1,2,4-triazol-3-yl)sulfanyl]-N-(methylcarbamoyl)propanamide](/img/structure/B7534065.png)

![[6-Chloro-1-(2-hydroxyethyl)benzimidazol-2-yl]methyl 3-[(4-nitrobenzoyl)amino]propanoate](/img/structure/B7534079.png)
![N-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1-(1,3-thiazol-4-yl)methanamine](/img/structure/B7534082.png)
![2-[Methyl(2-pyridin-2-ylethyl)amino]-5-nitrobenzonitrile](/img/structure/B7534089.png)
![N,N-dimethyl-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide](/img/structure/B7534099.png)
![2-[[5-(Benzylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-1-[4-(difluoromethoxy)phenyl]propan-1-one](/img/structure/B7534103.png)

![3-[2-[Ethyl-[2-hydroxy-3-[4-(2-phenylpropan-2-yl)phenoxy]propyl]amino]-1-hydroxyethyl]phenol](/img/structure/B7534129.png)
![N-cyclopropyl-N-methyl-1-(4-methylphenyl)-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-carboxamide](/img/structure/B7534135.png)
![Diethyl 5-[4-(2-oxopyrrolidin-1-yl)benzoyl]oxybenzene-1,3-dicarboxylate](/img/structure/B7534141.png)
